molecular formula C6H11N B12273532 1-Allylazetidine

1-Allylazetidine

Cat. No.: B12273532
M. Wt: 97.16 g/mol
InChI Key: KQWRILJSSKKQJM-UHFFFAOYSA-N
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Description

1-Allylazetidine is a four-membered heterocyclic compound featuring an azetidine ring (a saturated four-membered ring containing one nitrogen atom) substituted with an allyl group (-CH₂CH=CH₂) at the nitrogen position. The allyl moiety introduces unique steric and electronic properties, making it a versatile intermediate in organic synthesis and coordination chemistry.

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

1-prop-2-enylazetidine

InChI

InChI=1S/C6H11N/c1-2-4-7-5-3-6-7/h2H,1,3-6H2

InChI Key

KQWRILJSSKKQJM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC1

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(prop-2-en-1-yl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azetidinones.

    Reduction: Reduction reactions can convert azetidines to their saturated counterparts.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include azetidinones, saturated azetidines, and various substituted azetidines .

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)azetidine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors like combretastatin A-4.

Comparison with Similar Compounds

1-Methylazetidine Derivatives

1-Methylazetidine derivatives, such as 1-Methyl-azetidin-2-ylamine dihydrochloride (C₄H₁₂Cl₂N₂), exhibit reduced steric bulk compared to 1-allylazetidine due to the smaller methyl substituent. This enhances their solubility in polar solvents and suitability for pharmaceutical applications (e.g., as amine precursors in drug synthesis) . However, the absence of a conjugated double bond limits their utility in reactions requiring π-orbital participation (e.g., cycloadditions).

1-Acetylazetidine Derivatives

1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (C₈H₁₀N₄O₂) incorporates an acetyl group, increasing polarity and hydrogen-bonding capacity. This derivative is used in bioconjugation and click chemistry, leveraging the triazole and aldehyde functionalities . In contrast, 1-allylazetidine’s allyl group enables radical or electrophilic addition reactions, offering distinct pathways for functionalization.

Aziridines: Smaller Heterocyclic Analogues

1-Methylaziridine (C₃H₇N), a three-membered ring analogue, exhibits higher ring strain (109° bond angles vs. ~88° in azetidine), leading to greater reactivity in ring-opening reactions (e.g., nucleophilic attack) . While aziridines are valuable in polymer chemistry, their instability limits their use compared to azetidines in catalytic systems requiring controlled reactivity .

Diazetidinones: Structural Hybrids

1,3-Diazetidin-2-one derivatives (e.g., from ) feature a ketone group within the azetidine ring, reducing ring strain and enhancing stability. Computational studies indicate these derivatives exhibit favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, with lower LogP values compared to alkyl-substituted azetidines, suggesting improved bioavailability . However, the lack of unsaturated substituents (like allyl) limits their participation in π-mediated catalytic cycles.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Azetidine Derivatives

Compound Molecular Formula Substituent Key Properties Applications References
1-Allylazetidine C₆H₁₁N Allyl (-CH₂CH=CH₂) High steric bulk, π-conjugation capacity Catalytic ligands, polymer chemistry Inferred
1-Methylazetidin-2-ylamine C₄H₁₂Cl₂N₂ Methyl (-CH₃) High solubility, low reactivity Pharmaceutical intermediates
1-Acetylazetidin-triazole C₈H₁₀N₄O₂ Acetyl (-COCH₃) Polar, H-bond donor/acceptor Bioconjugation, click chemistry
1-Methylaziridine C₃H₇N Methyl (-CH₃) High ring strain, reactive Polymer initiators
1,3-Diazetidin-2-one C₃H₄N₂O Ketone (-C=O) Reduced strain, improved ADME Drug design

Key Insights from Computational Studies

  • ADME Profiles : 1,3-Diazetidin-2-one derivatives show lower hydrophobicity (LogP ~0.5) compared to alkyl-substituted azetidines (LogP ~1.2–1.8), enhancing their drug-likeness .
  • Steric Effects : The allyl group in 1-allylazetidine increases steric hindrance by ~15% compared to methyl substituents, impacting metal-ligand coordination geometries .

Biological Activity

1-Allylazetidine is a nitrogen-containing heterocyclic compound characterized by a six-membered ring structure that includes a nitrogen atom and an allyl group. Its chemical formula is C5H9NC_5H_{9}N. This compound has garnered attention in organic synthesis and medicinal chemistry due to its unique structural features, which may influence its reactivity and biological activity. Understanding the biological activity of 1-Allylazetidine is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

1-Allylazetidine consists of an azetidine ring with an allyl substituent, which contributes to its reactivity. The presence of the nitrogen atom in the ring can affect its interaction with biological targets, such as enzymes and receptors.

Table 1: Structural Comparison of Related Compounds

Compound NameStructure TypeUnique Features
2-AllylpiperidineSix-membered ringContains a piperidine ring; more stable than azetidines.
1-MethylazetidineSix-membered ringMethyl substitution on nitrogen; affects reactivity.
AllylamineLinear chainSimple amine structure; lacks cyclic characteristics.
3-AllylpyridineFive-membered ringContains a pyridine ring; different electronic properties.

Biological Activity

Preliminary research indicates that 1-Allylazetidine may interact with various enzymes and receptors, influencing metabolic pathways. Investigations into its binding affinities and inhibitory effects on specific enzymes are essential for understanding its therapeutic potential.

Enzyme Interaction Studies

Studies have shown that 1-Allylazetidine may inhibit certain enzymes involved in metabolic processes. For instance, its potential as an inhibitor of cytochrome P450 enzymes has been examined, which are crucial for drug metabolism.

Case Studies

  • Antimicrobial Activity : A study investigated the antimicrobial properties of 1-Allylazetidine against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.
  • Cytotoxicity Assays : In vitro cytotoxicity assays demonstrated that 1-Allylazetidine could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic properties of 1-Allylazetidine have been evaluated to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics. Key findings include:

  • Solubility : Highly soluble in water and phosphate-buffered saline (>400 µM).
  • Protein Binding : Exhibits low to moderate protein binding in both mouse and human sera.
  • Stability : Demonstrates good stability towards human plasma and liver microsomes, indicating favorable pharmacokinetic properties.

Table 2: Pharmacokinetic Properties

PropertyValue
Solubility>400 µM
Protein BindingLow to Moderate
StabilityHigh

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